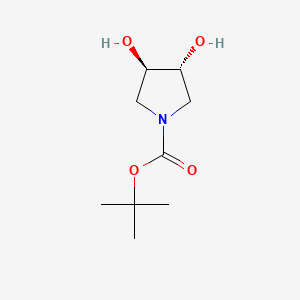

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H17NO4 . It is a derivative of pyrrolidine, a cyclic amine, with hydroxyl and carboxylate functional groups .

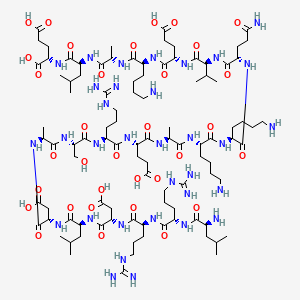

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The 3rd and 4th carbon atoms on the ring each have a hydroxyl group attached to them. The nitrogen atom is bonded to a carboxylate group, which is further connected to a tert-butyl group .

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate plays a significant role in the synthesis of complex molecules due to its stereochemistry and functionality. It is utilized in the preparation of various bioactive compounds, demonstrating potential as an intermediate in the synthesis of pharmaceuticals and natural products. The compound's structural complexity and chiral centers make it valuable for constructing stereoselective molecules, which are crucial in drug development and chemical synthesis. Researchers have explored its application in creating analogs and derivatives with enhanced biological activities, indicating its broad utility in organic synthesis (Dembitsky, 2006).

Advances in Synthetic Routes

Studies on synthetic routes, such as the production of Vandetanib, have underscored the importance of this compound in facilitating complex chemical transformations. Its role in different synthetic pathways, particularly in the industrial production of pharmaceuticals, highlights its adaptability and efficiency in contributing to high-yield and commercially valuable processes. The exploration of various synthetic routes employing this compound illustrates its pivotal function in optimizing chemical syntheses and enhancing the manufacturing scale of therapeutic agents (Mi, 2015).

Mécanisme D'action

Mode of Action

It’s known that the tert-butyl group in chemistry has a unique reactivity pattern due to its crowded structure . This could influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with the tert-butyl group have been noted for their relevance in biosynthetic and biodegradation pathways .

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXQBMZDVBHSLW-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70708763 |

Source

|

| Record name | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150986-62-2 |

Source

|

| Record name | tert-Butyl (3R,4R)-3,4-dihydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70708763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)

![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)

![1-(2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B582892.png)